![molecular formula C11H13ClFNO2 B1421986 2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide CAS No. 1226215-91-3](/img/structure/B1421986.png)

2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide

Descripción general

Descripción

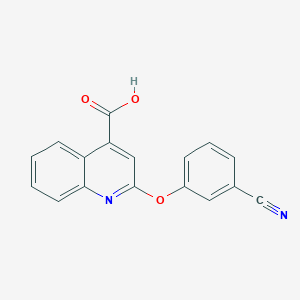

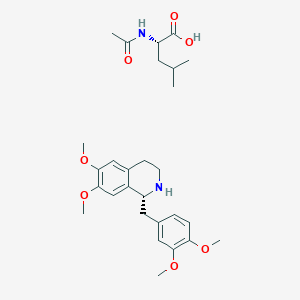

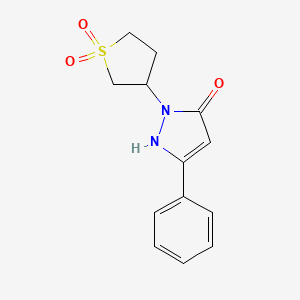

“2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide” is a synthetic compound with the molecular formula C11H13ClFNO2 . It is also known by other names such as BZB21591, CS-0249968, and EN300-47885 .

Molecular Structure Analysis

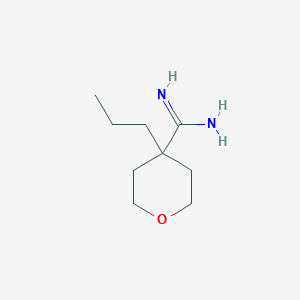

The molecular structure of “2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide” is characterized by a fluorophenoxypropyl group attached to a chloroacetamide . The compound has a molecular weight of 245.68 g/mol . Its InChI code is 1S/C11H13ClFNO2/c12-8-11(15)14-6-3-7-16-10-5-2-1-4-9(10)13/h1-2,4-5H,3,6-8H2,(H,14,15) .

Physical And Chemical Properties Analysis

“2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide” has a molecular weight of 245.68 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 245.0618845 g/mol . The topological polar surface area is 38.3 Ų .

Aplicaciones Científicas De Investigación

In addition, a study was conducted on the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, and their antimicrobial activity was investigated . The results of the screening revealed that the compounds showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria .

Another research indicated the potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule .

-

Phenoxy Acetamide and Its Derivatives

- Field : Medicinal Chemistry

- Application : Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds are considered potential therapeutic candidates .

- Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .

- Results : This research may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality .

-

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

- Field : Microbiology and Pharmacology

- Application : This compound has shown potential against Klebsiella pneumoniae, a bacterium that causes a wide range of infections .

- Methods : The antibacterial activity of this molecule on K. pneumoniae was investigated, including an analysis of its cytotoxicity and pharmacokinetic profile .

- Results : The substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity . The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests .

-

Synthesis of Fluorine and Iodine Analogues of Clorgyline

- Field : Medicinal Chemistry

- Application : A series of fluorine and iodine analogues of clorgyline was synthesized and evaluated for inhibitory potency and selectivity toward monoamine oxidase A (MAO-A) .

- Methods : The synthesis involved the reaction of various compounds to produce the analogues .

- Results : Among them, N-[3(2,4-dichloro-6-iodophenoxy)propyl]-N-methyl-2-propynylamine, N-[3-(4-chloro-2-fluorophenoxy)propyl]-N-methyl-2-propynylamine and others were found to have high inhibitory potency and selectivity toward MAO-A comparable to those of clorgyline itself .

-

Crystal Structure Analysis

- Field : Crystallography

- Application : The crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide has been studied .

- Methods : X-ray diffraction techniques were used to analyze the crystal structure .

- Results : The F atom is disordered over the meta positions of the benzene ring in a 0.574:0.426 ratio and the Cl atom is syn to the O atom .

Propiedades

IUPAC Name |

2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c12-8-11(15)14-6-3-7-16-10-5-2-1-4-9(10)13/h1-2,4-5H,3,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCBCGSBIOWZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCNC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

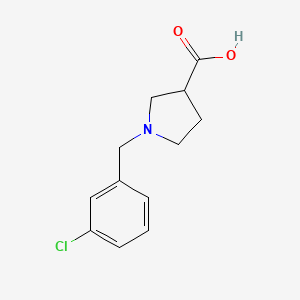

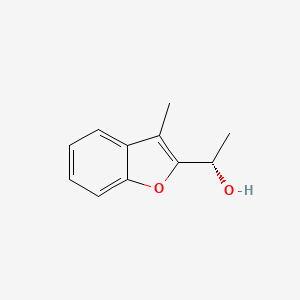

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)